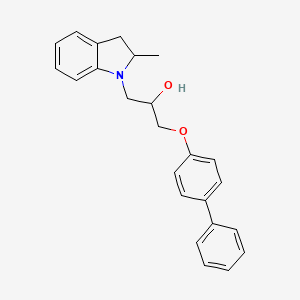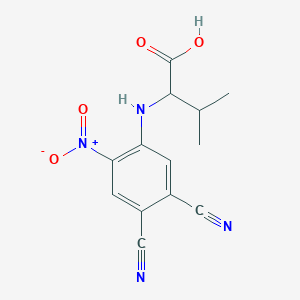![molecular formula C12H9FN2O3 B4329040 5-[2-(4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329040.png)
5-[2-(4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole
Overview
Description
5-[2-(4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole, commonly known as 'compound A', is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of isoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The mechanism of action of compound A is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, compound A has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. In addition, compound A has been found to inhibit the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Furthermore, compound A has been shown to inhibit the aggregation of beta-amyloid peptides by binding to specific sites on the peptides.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, compound A has been found to induce cell cycle arrest and apoptosis. In addition, compound A has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells. Furthermore, compound A has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models, compound A has been shown to improve cognitive function and memory in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Furthermore, the synthesis method for compound A is relatively simple and can be easily scaled up for large-scale production. However, there are some limitations to the use of compound A in lab experiments, including its high cost and limited availability. In addition, further studies are needed to fully understand the mechanism of action of compound A and its potential side effects.
Future Directions
There are several future directions for research related to compound A. One area of interest is the development of more potent and selective derivatives of compound A for the treatment of cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of compound A and its potential side effects. Furthermore, the potential use of compound A in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new synthetic methods for the production of compound A and its derivatives should be investigated to improve its availability and reduce its cost.
Conclusion:
In conclusion, compound A is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis method for compound A has been optimized to produce high yields of compound A with high purity. Furthermore, compound A has been extensively studied for its potential therapeutic applications and has been found to have various biochemical and physiological effects in cells and animals. However, further studies are needed to fully understand the mechanism of action of compound A and its potential side effects.
Scientific Research Applications
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, compound A has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, compound A has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRNSBIOCKYHLA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-bromophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B4328961.png)

![2-amino-6-(hydroxymethyl)-4-[4-(methylthio)phenyl]-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B4328969.png)
![1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4328971.png)

![9-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B4328988.png)
![3'-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B4328991.png)
![3,4,5-triethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B4329003.png)
![4-({3-[(4-fluorophenyl)sulfonyl]-2-isopropylimidazolidin-1-yl}carbonyl)morpholine](/img/structure/B4329021.png)
![4'-amino-6'-[(4-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329035.png)
![4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329043.png)
![4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329045.png)
![5,6-dichloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B4329049.png)
![5-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329057.png)